tert-butyl6-(methylamino)hexanoatehydrochloride

Description

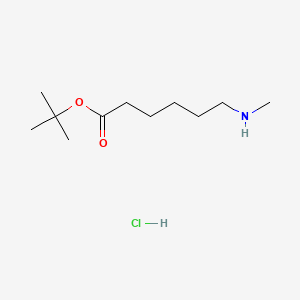

tert-Butyl 6-(methylamino)hexanoate hydrochloride is a protected amino acid ester derivative featuring a tert-butyl ester group, a methylamino substituent at the sixth carbon of the hexanoate chain, and a hydrochloride counterion. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for peptide modifications and prodrug development. The tert-butyl group enhances steric protection, improving stability under basic or nucleophilic conditions, while the hydrochloride salt increases solubility in polar solvents .

Properties

IUPAC Name |

tert-butyl 6-(methylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXHTXQISXJCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 6-(methylamino)hexanoate hydrochloride involves several steps. One common method includes the reaction of tert-butyl 6-bromohexanoate with methylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl 6-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 6-(methylamino)hexanoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Physicochemical Properties

- tert-Butyl 6-(methylamino)hexanoate hydrochloride: Predicted higher lipophilicity (logP ~1.8) due to the tert-butyl group, enhancing membrane permeability. Hydrochloride salt ensures stability during storage .

- Ethyl 6-(methylamino)hexanoate hydrochloride: Lower molecular weight (209.71) and logP (~0.9) compared to tert-butyl analog. Higher aqueous solubility but reduced stability under acidic conditions .

- Benzyl 6-aminohexanoate hydrochloride: Benzyl ester increases aromaticity and molecular weight (265.76). The primary amino group (unmethylated) offers greater reactivity in conjugation reactions .

Stability and Reactivity

- The tert-butyl group in the target compound resists hydrolysis under basic conditions but is cleaved with strong acids (e.g., TFA), making it ideal for temporary protection in solid-phase peptide synthesis .

- Ethyl and benzyl esters are more labile; benzyl esters can be removed via hydrogenolysis, while ethyl esters hydrolyze readily under mild acidic/basic conditions .

Challenges and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.